(3-Chloro-4-methanesulfonylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

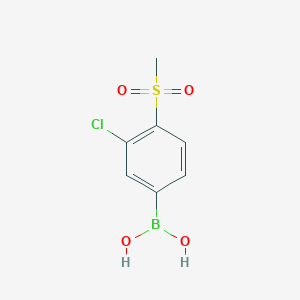

(3-Chloro-4-methanesulfonylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BClO4S. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a methanesulfonyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methanesulfonylphenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this boronic acid, enabling the synthesis of biaryl and heterobiaryl structures.

Reaction Conditions and Catalytic Systems

-

Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) .

-

Bases : Cs₂CO₃, Na₂CO₃, or K₃PO₄ in aqueous/organic biphasic systems .

-

Additives : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Example Reaction

Reaction with 5-chloropyridine derivatives yields trifluoromethyl-substituted biaryl ketones, as demonstrated in :

text(3-Chloro-4-methanesulfonylphenyl)boronic acid + 5-chloropyridine → 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)pyridyl phenyl ketone Conditions: Pd catalyst, Cs₂CO₃, DME, 80°C, 12h. Yield: 60–85% [9].

Electronic Effects

The electron-withdrawing methanesulfonyl group enhances the electrophilicity of the boron center, accelerating transmetalation with palladium intermediates .

Halodeboronation Reactions

Halodeboronation replaces the boronic acid group with a halogen via ipso-substitution.

Mechanism and Reagents

-

Electrophilic Halogenation : N-Halosuccinimides (NXS) or dihalohydantoins .

-

Base Requirement : KOAc or NaOMe to form reactive boronate intermediates .

-

Regioselectivity : Controlled by steric and electronic factors from the sulfonyl and chloro groups .

Example Reaction

textThis compound + N-Iodosuccinimide (NIS) → 3-Chloro-4-methanesulfonyliodobenzene Conditions: KOAc (catalytic), CH₃CN, 25°C, 2h. Yield: 75–90% [3].

Substrate Compatibility

-

BMIDA and BPin derivatives show reduced reactivity compared to boronic acids .

-

Steric hindrance from the methanesulfonyl group minimally affects reactivity due to its para positioning .

Protodeboronation

Under acidic conditions, protodeboronation can occur, though the electron-withdrawing groups stabilize the boronic acid against this side reaction.

Esterification

Reaction with diols (e.g., pinacol) forms stable boronate esters for storage or purification:

textThis compound + Pinacol → Corresponding boronate ester Conditions: Toluene, reflux, 4h. Yield: >90% [5].

Comparative Reactivity Data

Mechanistic Insights

-

Suzuki-Miyaura Coupling : Proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetalation with the boronate intermediate and reductive elimination .

-

Halodeboronation : Base-mediated formation of a tetrahedral boronate intermediate precedes electrophilic attack by halogens .

Challenges and Optimization

-

Steric Effects : The bulky methanesulfonyl group may hinder coupling with sterically demanding aryl halides.

-

Solubility : Enhanced solubility in polar solvents (e.g., DMF) improves reaction efficiency.

This compound is a versatile building block in synthetic chemistry, with predictable reactivity in cross-coupling and halogenation reactions. Its functional groups enable precise tuning of electronic and steric properties, making it valuable for constructing complex bioactive molecules.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C7H8BClO4S

- Molecular Weight : 234.47 g/mol

- IUPAC Name : (3-chloro-4-methylsulfonylphenyl)boronic acid

This compound features a boronic acid group attached to a phenyl ring, which is further substituted with chlorine and methanesulfonyl groups. These functional groups contribute to its reactivity and potential applications in various fields.

Organic Synthesis

(3-Chloro-4-methanesulfonylphenyl)boronic acid serves as a versatile building block in organic chemistry. It is primarily used in:

- Carbon-Carbon Bond Formation : It facilitates the construction of complex organic molecules through reactions like Suzuki-Miyaura coupling.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly:

- Enzyme Inhibition : It can inhibit proteases and kinases, which are vital in cancer progression and cellular signaling pathways. The boronic acid group forms reversible covalent bonds with active site residues of enzymes, effectively blocking their activity.

Case Study: Anticancer Activity

Research indicates that this compound can inhibit the proliferation of prostate and breast cancer cell lines. In vitro studies have demonstrated significant potency, suggesting its potential as a pharmacophore in drug design targeting tumor growth pathways.

Antimicrobial Activity

The compound exhibits antibacterial properties against various strains, including those resistant to conventional antibiotics. Its ability to disrupt bacterial biofilms enhances its therapeutic potential.

Case Study: Antimicrobial Evaluation

In experiments against Pseudomonas aeruginosa, the compound showed promising results in inhibiting biofilm formation, which is critical for treating chronic infections.

作用機序

The mechanism of action of (3-Chloro-4-methanesulfonylphenyl)boronic acid in biological systems involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which are critical in various cellular processes.

類似化合物との比較

Similar Compounds

(3-Chloro-4-methylphenyl)boronic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.

(4-Methanesulfonylphenyl)boronic acid: Lacks the chlorine substitution.

Uniqueness

(3-Chloro-4-methanesulfonylphenyl)boronic acid is unique due to the presence of both chlorine and methanesulfonyl groups on the phenyl ring, which can influence its reactivity and binding properties. This dual substitution pattern can enhance its utility in specific synthetic and biological applications compared to its analogs .

生物活性

(3-Chloro-4-methanesulfonylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, applications in drug development, and relevant research findings.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with specific enzyme active sites, particularly those of proteases and kinases. This interaction leads to the inhibition of these enzymes, which play crucial roles in various cellular processes, including cell signaling and metabolism . The boronic acid moiety is particularly effective in targeting the catalytic serine residues within the active sites of these enzymes, thereby blocking their function and altering cellular pathways.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound's structural features allow it to act as a pharmacophore in drug design, targeting specific pathways involved in tumor growth and metastasis .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes:

- Proteases : It has shown potential as an inhibitor of serine proteases, which are implicated in cancer progression and inflammation.

- Kinases : Its activity against kinases suggests a role in modulating signaling pathways that are often dysregulated in cancer .

3. Antimicrobial Activity

This compound has also been evaluated for its antibacterial properties. It demonstrates effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial biofilms further enhances its therapeutic potential .

Table 1: Summary of Biological Activities

Notable Research Studies

- Anticancer Study : A study demonstrated that this compound inhibited the growth of prostate cancer cell lines with an IC50 value indicating significant potency .

- Enzyme Interaction Analysis : Detailed structure-activity relationship (SAR) studies revealed that modifications to the compound's structure enhanced its binding affinity to target enzymes, improving its efficacy as an inhibitor .

- Antimicrobial Evaluation : In a series of experiments, the compound was tested against multiple strains of Pseudomonas aeruginosa, showing promising results in disrupting biofilm formation, which is crucial for treating chronic infections .

特性

IUPAC Name |

(3-chloro-4-methylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFDTLJOWCYVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。